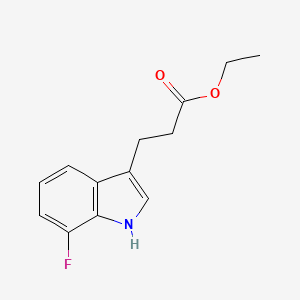

Ethyl 3-(7-Fluoro-3-indolyl)propanoate

Beschreibung

Ethyl 3-(7-Fluoro-3-indolyl)propanoate is an indole-derived ester compound characterized by a fluorine substituent at the 7-position of the indole ring and an ethyl ester group attached via a propanoate linker. The fluorine atom enhances electronic properties and metabolic stability, making such compounds valuable in pharmaceutical and agrochemical research. Indole derivatives are widely explored for their bioactivity, particularly in targeting serotonin receptors or enzyme inhibition.

Eigenschaften

Molekularformel |

C13H14FNO2 |

|---|---|

Molekulargewicht |

235.25 g/mol |

IUPAC-Name |

ethyl 3-(7-fluoro-1H-indol-3-yl)propanoate |

InChI |

InChI=1S/C13H14FNO2/c1-2-17-12(16)7-6-9-8-15-13-10(9)4-3-5-11(13)14/h3-5,8,15H,2,6-7H2,1H3 |

InChI-Schlüssel |

DIPCJIGLDZDNHE-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)CCC1=CNC2=C1C=CC=C2F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD31977898” involves multiple steps, each requiring precise conditions to ensure the desired product is obtained. The process typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and purification steps. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of “MFCD31977898” is scaled up using large reactors and continuous flow systems. The process is designed to be efficient and cost-effective, with a focus on minimizing waste and energy consumption. Advanced techniques such as catalytic processes and automated monitoring systems are employed to ensure consistent quality and high throughput.

Analyse Chemischer Reaktionen

Types of Reactions

“MFCD31977898” undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

Reduction: The opposite of oxidation, reduction involves the gain of hydrogen or the loss of oxygen, leading to the formation of reduced products.

Substitution: In this reaction, one functional group in the molecule is replaced by another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving “MFCD31977898” typically use reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles (e.g., sodium hydroxide). The conditions for these reactions vary but generally include controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from the reactions of “MFCD31977898” depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions often result in the formation of new functionalized derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

“MFCD31977898” has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent or intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

Medicine: Research is ongoing to explore its therapeutic potential, including its use in drug development and as a diagnostic tool.

Industry: “MFCD31977898” is employed in various industrial processes, including the manufacture of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which “MFCD31977898” exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, or modulating gene expression. The exact mechanism depends on the context in which the compound is used and the specific biological or chemical system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Fluorinated Indole/Indoline Derivatives

Methyl 3-(3-Fluoro-2-oxoindolin-3-yl)propanoate (2g)

- Structure : Indoline core with a fluorine at position 3 and a 2-oxo group.

- Synthesis : Achieved via fluorination using Selectfluor or P-Selectfluor, yielding 82% with HPLC-confirmed purity .

- Key Differences :

- Core Structure : Indoline (saturated ring) vs. indole (aromatic) in the target compound.

- Fluorine Position : Position 3 vs. 7, affecting electronic distribution and steric interactions.

- Functional Groups : The 2-oxo group in 2g may reduce aromaticity and alter reactivity compared to the fully conjugated indole system.

- Applications: Potential as a synthetic intermediate for bioactive molecules, leveraging fluorine’s electron-withdrawing effects.

Halogenated Indole Carboxylic Acids

7-Chloro-3-methyl-1H-indole-2-carboxylic Acid

- Structure : Chlorine at position 7, methyl at position 3, and a carboxylic acid group.

- Key Differences :

- Substituents : Chlorine (larger atomic radius, weaker electronegativity) vs. fluorine.

- Functional Group : Carboxylic acid (ionizable, polar) vs. ethyl ester (lipophilic).

- Implications : The carboxylic acid enhances solubility in aqueous media, favoring pharmaceutical formulations, whereas the ester in the target compound improves cell membrane permeability .

Heterocyclic Ester Derivatives

Ethyl 3-(2-Furyl)propanoate

- Structure: Furan ring attached via a propanoate linker.

- Key Differences :

- Applications : Used in materials science for furan-based polymers, contrasting with indole’s dominance in drug discovery.

Ethyl 3-[2-Chloro-4-(trifluoromethyl)phenoxy]propanoate

- Structure: Phenoxy group with chloro and trifluoromethyl substituents.

- Key Differences :

Amino-Functionalized Esters

Ethyl 3-(Isopropylamino)propanoate

- Structure: Propanoate ester with an isopropylamino group.

- Key Differences: Functional Group: Amino group (basic, nucleophilic) vs. indole’s aromatic system. Applications: Primarily an intermediate in carbamate insecticides (e.g., Benfuracarb), highlighting divergent uses compared to indole-based pharmaceuticals .

Data Table: Structural and Functional Comparison

Key Research Findings and Trends

- Fluorine Position : Fluorine at position 7 (indole) vs. 3 (indoline) impacts electronic effects and binding affinity in biological targets .

- Functional Group Influence : Esters enhance lipophilicity for membrane penetration, while carboxylic acids improve solubility for drug delivery .

- Heterocycle Diversity: Indole derivatives dominate medicinal chemistry, whereas furan and phenoxy compounds are prioritized in materials and agrochemicals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.